molecular formula C6H11N B1211801 3,4,5,6-Tetrahydro-2H-azepine CAS No. 2214-81-5

3,4,5,6-Tetrahydro-2H-azepine

Cat. No. B1211801
CAS RN: 2214-81-5
M. Wt: 97.16 g/mol
InChI Key: WNHPMKYMPWMAIT-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2H-azepine, also known as THA, is a cyclic amine compound that has gained significant attention in scientific research due to its potential therapeutic applications. THA has been studied for its effects on the central nervous system, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

Synthesis and Cytotoxicity

  • Dibenzofuran Annulated Azepines : A study by Yempala et al. (2020) focused on the synthesis of dibenzofuran annulated 1-azepines, starting from dibenzofuran. They explored the cytotoxic effects of these compounds on human ovarian carcinoma cell lines, discovering moderate cytotoxicity, with specific structural features potentially linked to higher cytotoxicity (Yempala et al., 2020).

Antibacterial and Antifungal Activity

  • New Azepine Quaternary Salts : Demchenko et al. (2021) synthesized novel azepine quaternary salts showing significant antibacterial and antifungal activities. Notably, one compound demonstrated broad activity against various bacteria and fungi, along with low toxicity in vivo (Demchenko et al., 2021).

Herbicidal Activities

  • Azepin-3(5H)-ones for Herbicidal Use : Wang et al. (2006) designed and synthesized a series of azepin-3(5H)-ones, evaluating their herbicidal activities against rape and barnyard grass. Some compounds exhibited moderate herbicidal activity, demonstrating the potential of these azepines in agricultural applications (Wang et al., 2006).

Chemical Structure and Hydrogen-Bonded Assembly

  • Benzazepine Derivatives : Guerrero et al. (2014) studied various benzazepine derivatives, analyzing their hydrogen-bonded assembly patterns. This research provides insights into the structural and chemical properties of benzazepine compounds (Guerrero et al., 2014).

Anticonvulsant Activity

  • Azepine-2-one Derivatives for Anticonvulsant Use : Huang et al. (2018) synthesized azepine-2-one derivatives and evaluated their anticonvulsant activities. They identified a compound with significant anticonvulsant effects, highlighting the therapeutic potential of azepine derivatives in treating convulsive disorders (Huang et al., 2018).

properties

IUPAC Name

3,4,5,6-tetrahydro-2H-azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-4-6-7-5-3-1/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHPMKYMPWMAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176673
Record name 3,4,5,6-Tetrahydro-2H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrahydro-2H-azepine

CAS RN

2214-81-5
Record name 3,4,5,6-Tetrahydro-2H-azepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrahydro-2H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetrahydro-2H-azepine
Reactant of Route 2
3,4,5,6-Tetrahydro-2H-azepine
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3,4,5,6-Tetrahydro-2H-azepine
Reactant of Route 4
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Reactant of Route 5
3,4,5,6-Tetrahydro-2H-azepine
Reactant of Route 6
3,4,5,6-Tetrahydro-2H-azepine

Citations

For This Compound
96
Citations
SKA Ali, MIM Wazeer - Tetrahedron, 1990 - Elsevier
A study of the regio- and stereo-chemical behaviour of the 13-dipolar cycloaddition of 3456-tetrahydro-2H-azepine 1-oxide with a series of di- and tri-substituted alkenes has been …
Number of citations: 34 www.sciencedirect.com
X Zeng, H Guo - Advanced Science Letters, 2012 - ingentaconnect.com
Green synthesis of 7-methoxy-3, 4, 5, 6-tetrahydro-2H-azepine using ε-caprolactam and dimethylcarbonate as methyl reagents was investigated. The factors influencing the synthetic …
Number of citations: 1 www.ingentaconnect.com
NA Nedolya, OG Volostnykh, OA Tarasova… - Russian Chemical …, 2011 - Springer
Reaction of 2-methoxy-N-(1-methylpropylidene)-1-(methylsulfanyl)buta-1,3-dien-1-amine with ButOK resulted in 2-ethylidene-6-methoxy-7-(methylsulfanyl)-3,4,5,6-tetrahy-dro-2H-…
Number of citations: 4 link.springer.com
M Masaki, M Uchida, K Fukui - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
The reaction of 3,4,5,6-tetrahydro-2H-azepin-7-ol hydrogen sulfate with nucleophilic reagents was studied. The tetrahydroazepin-7-ol hydrogen sulfate reacted with alcohols and …
Number of citations: 2 www.journal.csj.jp
HQ Shen, X Gao, C Liu, SB Hu, YG Zhou - Organic letters, 2016 - ACS Publications
An iridium-catalyzed asymmetric hydrogenation/oxidative fragmentation of 6-substituted 5H-benzo[d] benzofuro[3,2-b]azepines has been developed, providing an efficient access to …
Number of citations: 16 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Methyl 3, 4, 5, 6-tetrahydro-7H-azepin-2-yl ether was evaluated for genotoxicity, …
SА Demchenko, YА Fedchenkova, HО Yeromina… - …, 2021 - pharmacia.pensoft.net
A novel series of N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine derivatives were synthesized by interaction of equimolar quantities of substituted α-…
Number of citations: 7 pharmacia.pensoft.net
B Subramanyam, PS Callery, LA Geelhaar… - Xenobiotica, 1989 - Taylor & Francis
1. 3,4,5,6-Tetrahydro-2H-azepine is an intermediate in the enzyme-catalyzed conversion of 1,6-diaminohexane to 6-aminohexanoic acid and its corresponding lactam, caprolactam, by …
Number of citations: 5 www.tandfonline.com
S Wawzonek, JM Shradel - Organic Preparations and Procedures …, 1977 - Taylor & Francis
Research on the preparation of aminimides from 2-phenylperhydroazepine (III) required large amounts of its precursor 7-phenyl-3, 4, 5, 6-tetrahydro-2H-azepine (II). The three methods …
Number of citations: 3 www.tandfonline.com
OV Kolesnikov - 2018 - dspace.nuph.edu.ua
Condensation compound 1 (7-methoxy-3, 4, 5, 6-tetrahydro-2H-azepine) with compound 2 (benzhydrazide) and further cyclization of the intermediate product by the method [1] …
Number of citations: 3 dspace.nuph.edu.ua

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